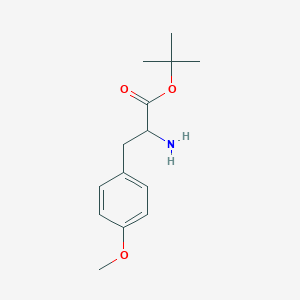

Tert-butyl 2-amino-3-(4-methoxyphenyl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 2-amino-3-(4-methoxyphenyl)propanoate: is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butyl ester group, an amino group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-3-(4-methoxyphenyl)propanoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl bromoacetate, 4-methoxyaniline, and a suitable base.

Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation. The temperature is maintained at around 0°C to room temperature.

Procedure: Tert-butyl bromoacetate is reacted with 4-methoxyaniline in the presence of a base such as potassium carbonate or sodium hydride. The reaction mixture is stirred for several hours until the desired product is formed.

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tert-butyl 2-amino-3-(4-methoxyphenyl)propanoate can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (Cl₂, Br₂) and alkyl halides (R-X) are used under appropriate conditions.

Major Products:

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Tert-butyl 2-amino-3-(4-methoxyphenyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes.

Biology:

Enzyme Inhibition: The compound can be used to study enzyme inhibition mechanisms, particularly those involving amino acid derivatives.

Protein Modification: It can be employed in the modification of proteins to study their structure and function.

Medicine:

Drug Development: this compound is explored for its potential as a drug candidate due to its unique structural features.

Pharmacological Studies: It is used in pharmacological studies to understand its effects on biological systems.

Industry:

Material Science: The compound is used in the development of new materials with specific properties.

Chemical Manufacturing: It is employed in the production of various chemicals and intermediates.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

- Tert-butyl 2-amino-3-(2-methoxyphenyl)propanoate

- Tert-butyl 2-amino-3-(4-hydroxyphenyl)propanoate

- Tert-butyl 2-amino-3-(4-chlorophenyl)propanoate

Comparison:

- Structural Differences: The similar compounds differ in the substituents on the phenyl ring, such as methoxy, hydroxy, or chloro groups.

- Reactivity: These structural differences can influence the reactivity and chemical behavior of the compounds.

- Applications: While all these compounds have potential applications in chemistry and biology, their specific uses may vary based on their unique properties.

Conclusion

Tert-butyl 2-amino-3-(4-methoxyphenyl)propanoate is a versatile compound with significant potential in various fields of research and industry. Its unique structural features and reactivity make it a valuable intermediate in organic synthesis, a tool for biological studies, and a candidate for drug development. Understanding its preparation methods, chemical reactions, and applications can provide insights into its broader utility and impact.

Biological Activity

Tert-butyl 2-amino-3-(4-methoxyphenyl)propanoate, a compound with a structural resemblance to amino acids, has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and biological interactions based on diverse research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C13H19NO3, with a molecular weight of approximately 239.30 g/mol. The compound features a tert-butyl group, an amino group, and a methoxy-substituted phenyl group, which contribute to its solubility and receptor interaction capabilities.

Synthesis Methodology:

The synthesis of this compound typically involves multi-step organic reactions. The process generally includes:

- Protection of the amino group.

- Alkylation with a suitable electrophile.

- Deprotection to yield the final product.

This methodology ensures high purity and yield, making the compound suitable for further biological evaluation.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities:

- Neurotransmitter Modulation : Due to its structural similarity to amino acids, it may influence neurotransmitter systems, potentially acting as a modulator in neurological pathways.

- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound possess selective antibacterial properties against various pathogens, including N. meningitidis and H. influenzae, suggesting potential applications in treating bacterial infections .

- Antichlamydial Activity : The compound has been evaluated for its effectiveness against Chlamydia species, with findings indicating selective activity that could lead to the development of new therapeutic agents .

Case Studies

-

Study on Antimicrobial Activity :

A study assessed the antimicrobial efficacy of various compounds related to this compound. Results demonstrated moderate activity against Gram-positive and Gram-negative bacteria, with specific derivatives showing improved potency compared to existing antibiotics . -

Neuropharmacological Assessment :

In vitro assays indicated that the compound may interact with neurotransmitter receptors, influencing synaptic transmission and potentially offering neuroprotective effects.

Data Table: Comparison of Biological Activities

Properties

Molecular Formula |

C14H21NO3 |

|---|---|

Molecular Weight |

251.32 g/mol |

IUPAC Name |

tert-butyl 2-amino-3-(4-methoxyphenyl)propanoate |

InChI |

InChI=1S/C14H21NO3/c1-14(2,3)18-13(16)12(15)9-10-5-7-11(17-4)8-6-10/h5-8,12H,9,15H2,1-4H3 |

InChI Key |

HJRMJMZOUKJTDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)OC)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.